molecular formula C18H19FN2S B5779856 (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione

(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione

Cat. No.: B5779856
M. Wt: 314.4 g/mol
InChI Key: RJROPPPKHHPVAY-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a benzylpiperazine derivative reacts with a fluorophenylmethanethione precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione undergoes various chemical reactions, including:

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione involves its interaction with specific molecular targets in the body. The compound is believed to bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood, perception, and cognition. Additionally, the compound may inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

(4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanethione can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of benzyl and fluorophenyl groups, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2S/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJROPPPKHHPVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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